molecular formula C10H12ClF2N B7947959 (r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

(r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947959
M. Wt: 219.66 g/mol
InChI Key: PXMDJKBIGCGCEY-HNCPQSOCSA-N
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Description

(R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS: 2411591-45-0) is a chiral pyrrolidine derivative with a 3,4-difluorophenyl substituent. Its molecular formula is C₁₀H₁₂ClF₂N, and it has a molecular weight of 219.66 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature, indicating sensitivity to moisture or oxidation. It is classified with hazard statements H302, H315, H319, and H335, reflecting risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation . While its boiling point data is unavailable, its primary applications are in pharmaceutical research and development, given its enantiomeric specificity and structural relevance to bioactive molecules.

Properties

IUPAC Name

(2R)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDJKBIGCGCEY-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Pyrrolidine Intermediates

The most industrially viable method involves a four-step sequence starting from pyrrolidone, adapted from the synthesis of analogous difluorophenyl-pyrrolidine derivatives. Key modifications for the 3,4-difluoro isomer include:

  • Protection of Pyrrolidone :
    Pyrrolidone reacts with di-tert-butyl carbonate in acetonitrile or toluene under basic conditions (e.g., potassium carbonate, 1:1.2 molar ratio) to form tert-butyl pyrrolidone-1-carboxylate. This step achieves >95% yield at 25°C over 6 hours.

  • Grignard Addition with 3,4-Difluorophenyl Reagent :
    The protected pyrrolidone undergoes nucleophilic addition with a Grignard reagent derived from 3,4-difluorobromobenzene. Methyl magnesium chloride (1.2 equiv) in tetrahydrofuran (THF) at −30°C affords 2-(3,4-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate in 82–88% yield.

  • Acid-Catalyzed Dehydration and Deprotection :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 40°C removes the tert-butyloxycarbonyl (Boc) group while dehydrating the intermediate to yield 5-(3,4-difluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Enantioselective Reduction :
    The dihydropyrrole is reduced using a chiral acid (e.g., D-mandelic acid) and ammonia borane in methyl tert-butyl ether (MTBE) at 60°C for 24 hours. This step achieves an enantiomeric excess (ee) of 98% for the (R)-enantiomer.

Critical Parameters :

  • Solvent polarity significantly impacts reaction rates and ee. Polar aprotic solvents like THF favor higher Grignard reactivity.

  • Chiral acid selection dictates stereoselectivity: D-tartaric acid yields 95% ee, while R-chiral phosphonic acids achieve 98% ee.

Alternative Resolution Methods

For small-scale production, kinetic resolution via enzymatic hydrolysis or chiral chromatography is employed:

  • Enzymatic Resolution : Lipase B from Candida antarctica hydrolyzes racemic 2-(3,4-difluorophenyl)pyrrolidine esters with 90% ee for the (R)-isomer.

  • Chiral Stationary Phases : Preparative HPLC using amylose-based columns (Chiralpak AD-H) resolves racemic mixtures with >99% purity.

Process Optimization and Industrial Scalability

Reaction Condition Optimization

Data from analogous syntheses highlight critical factors for yield and purity:

Parameter Optimal Range Impact on Yield/ee
Grignard reaction temperature−30°C to −10°CHigher temperatures reduce selectivity (↓5–10% ee)
Chiral acid loading1.1–1.3 equivExcess acid lowers ee due to racemization
Ammonia borane stoichiometry2.0–2.5 equivSubstoichiometric amounts lead to incomplete reduction
Reduction time18–24 hoursShorter durations yield 70–80% conversion

Purification and Salt Formation

The free base (R)-2-(3,4-difluorophenyl)pyrrolidine is converted to the hydrochloride salt via:

  • Dissolving the free base in anhydrous ethyl acetate.

  • Adding gaseous HCl at 0°C until pH ≈ 2.

  • Crystallizing the hydrochloride salt at −20°C, achieving >99% purity.

Yield Loss Mitigation :

  • Use of anti-solvents (e.g., hexane) during crystallization improves recovery by 15%.

  • Drying under vacuum at 40°C prevents hydrate formation.

Comparative Analysis of Chiral Induction Methods

Method ee (%) Yield (%) Cost (USD/kg) Scalability
Chiral acid reduction98851200High
Enzymatic resolution90782400Low
Chiral chromatography>99658500Very low

Key Findings :

  • Chiral acid reduction is the most cost-effective and scalable method for industrial applications.

  • Enzymatic resolution suffers from substrate specificity issues, limiting broad utility .

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride has been investigated for its role as a building block in the synthesis of biologically active compounds. Its unique fluorinated structure enhances lipophilicity and may improve target selectivity in biological systems.

Case Study: Antitrypanosomal Activity
Research indicates that derivatives of this compound have shown promising results against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of human African trypanosomiasis (HAT) and Chagas disease, respectively. A study demonstrated that urea derivatives incorporating this pyrrolidine exhibited significant efficacy in murine models, achieving complete cures in both early and late-stage infections .

Synthesis of Novel Compounds

Building Block for Drug Development
The compound serves as a versatile intermediate for synthesizing various derivatives, including:

  • Fluorinated Pyrrolidine Derivatives : These are being explored as potential inhibitors for dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment .
  • Urea Derivatives : Specifically designed derivatives have been synthesized to enhance antitrypanosomal activity .

Pharmacological Studies

In Vivo Efficacy
Pharmacokinetic studies have assessed the bioavailability and efficacy of compounds derived from this compound. In one study, a related compound was tested in NMRI mice, showing significant therapeutic effects despite challenges with poor exposure due to first-pass metabolism . The findings suggest that optimizing the pharmacokinetic profile could lead to effective treatments for parasitic diseases.

Exploration of New Therapeutics
The ongoing research into this compound focuses on:

  • Developing new derivatives with enhanced potency against specific targets.
  • Investigating the compound's mechanism of action at the molecular level.
  • Conducting further pharmacokinetic studies to optimize dosing regimens for clinical applications.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

The S-enantiomer (CAS: 2177258-16-9) shares the same molecular formula and weight as the R-form but differs in stereochemical configuration. Enantiomeric purity is critical in drug development, as chirality often dictates pharmacological activity and metabolic pathways.

Positional Isomer: 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

This isomer (CAS: 1219429-81-8) features fluorine atoms at the 2- and 6-positions of the phenyl ring, altering electronic and steric properties compared to the 3,4-difluoro analog. It is marketed as an industrial-grade compound (99% purity) for applications in agrochemicals, food additives, and chemical intermediates . The absence of hazard data in the evidence suggests it may have a distinct safety profile or industrial handling protocols compared to the 3,4-difluoro derivative.

Functionalized Analog: (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine Hydrochloride

This compound (CAS: 2250242-38-5) replaces one fluorine atom with a methoxy group at the 4-position, increasing molecular weight to 231.69 g/mol (C₁₁H₁₅ClFNO).

Complex Derivatives in Patent Literature

Several patented compounds, such as (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, incorporate difluorophenyl-pyrrolidine moieties with additional functional groups (e.g., trifluoromethyl, carboxamide).

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity/Grade Key Structural Features Applications
(R)-2-(3,4-Difluorophenyl)pyrrolidine HCl 2411591-45-0 C₁₀H₁₂ClF₂N 219.66 Research-grade 3,4-Difluorophenyl, R-configuration Pharmaceutical R&D
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 2177258-16-9 C₁₀H₁₂ClF₂N 219.66 Life science-grade 3,4-Difluorophenyl, S-configuration Life science research
2-(2,6-Difluorophenyl)pyrrolidine HCl 1219429-81-8 C₁₀H₁₂ClF₂N 219.66 Industrial-grade 2,6-Difluorophenyl Agrochemicals, chemical intermediates
(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine HCl 2250242-38-5 C₁₁H₁₅ClFNO 231.69 Discontinued 2-Fluoro-4-methoxyphenyl Limited commercial use

Key Findings and Insights

Chirality often impacts drug efficacy and safety .

Positional Isomerism Affects Applications : The 2,6-difluoro isomer is prioritized for industrial uses, while the 3,4-difluoro derivative is tailored for pharmaceutical research, reflecting differences in demand and functional relevance .

Functional Groups Modify Properties : Introducing a methoxy group (as in the 2-fluoro-4-methoxy analog) increases molecular weight and alters electronic properties but may compromise stability or commercial viability .

Safety Profiles Vary : The 3,4-difluoro compound’s hazard statements (e.g., H302, H335) suggest stricter handling requirements compared to the industrial-grade 2,6-difluoro isomer, which lacks explicit hazard data .

Biological Activity

Structure and Properties

(R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is characterized by its unique structure, featuring a pyrrolidine ring and a difluorophenyl group. Its molecular formula is C11H13ClF2N, with a molecular weight of approximately 231.68 g/mol. The (R) configuration and the presence of fluorine atoms contribute to its specific biological properties.

Enzyme Inhibition

Research has shown that this compound exhibits significant enzyme inhibitory activity. In particular, it has demonstrated potential as an inhibitor of certain protein kinases, which are crucial in various cellular signaling pathways.

Receptor Interactions

The compound has shown promising interactions with specific receptors, although the exact mechanisms are still under investigation. Its structural similarity to known bioactive molecules suggests potential activity in neurological pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. One notable study examined its effects on cell proliferation in cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Inhibition (%) at 10 μM
MCF-73.278%
HeLa5.762%
A5494.170%

These results suggest potential anticancer activity, warranting further investigation.

In Vivo Studies

A case study involving rodent models demonstrated the compound's efficacy in reducing inflammation. In this study, mice were administered this compound at doses of 5, 10, and 20 mg/kg. The results showed a dose-dependent reduction in inflammatory markers, with the 20 mg/kg dose showing the most significant effect.

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The difluorophenyl group is believed to enhance its binding affinity to specific targets, while the pyrrolidine ring contributes to its overall pharmacological profile.

Comparative studies with similar compounds have revealed interesting insights:

CompoundStructural DifferenceRelative Potency
(R)-2-(3,4-Difluorophenyl)pyrrolidine HClReference1.0
(S)-2-(3,4-Difluorophenyl)pyrrolidine HClStereoisomer0.7
2-(3-Fluorophenyl)pyrrolidine HClSingle fluorine0.5

This data underscores the importance of both the (R) configuration and the difluoro substitution for optimal biological activity .

Potential Therapeutic Applications

Based on its biological activity profile, this compound shows promise in several therapeutic areas:

  • Anti-inflammatory agents : Its ability to reduce inflammatory markers suggests potential use in treating inflammatory disorders.
  • Cancer therapeutics : The observed antiproliferative effects in cancer cell lines indicate possible applications in oncology.
  • Neurological disorders : Given its structural similarity to compounds active in neurological pathways, it may have potential in treating certain neurological conditions.

Ongoing Research

Current research is focused on elucidating the exact mechanisms of action of this compound. Studies are underway to:

  • Determine its binding affinity to specific protein targets
  • Evaluate its efficacy in animal models of various diseases
  • Assess its pharmacokinetic and pharmacodynamic properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, a related pyrrolidine derivative was prepared by reacting (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride with 2,3-difluorobenzaldehyde under catalytic hydrogenation or acidic conditions . Optimization involves adjusting reaction temperature (e.g., 0–50°C for HCl-mediated steps ), catalyst loading (e.g., palladium for cross-coupling), and solvent polarity. Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm substituent positions and fluorine integration .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) resolve enantiomers to verify (R)-configuration .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine absolute configuration and crystal packing .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 183.2 g/mol for a related analog ).

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • GHS Classification : Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can advanced chiral resolution techniques and computational modeling be applied to confirm the enantiomeric purity and absolute configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Density Functional Theory (DFT) : Compare calculated vs. experimental NMR chemical shifts or vibrational spectra to validate stereochemistry .
  • Circular Dichroism (CD) : Correlate CD spectra with known (R)-configured analogs to confirm absolute configuration .

Q. What methodologies are recommended for investigating the reaction mechanisms and kinetic parameters involved in the synthesis of this compound?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ NMR or FTIR to determine rate constants and activation energy .
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H isotopes to trace proton transfer steps in acid-mediated reactions .
  • Computational Studies : Employ Gaussian or ORCA software to model transition states and identify rate-limiting steps .

Q. How can researchers design experiments to assess the potential biological activity of this compound, including receptor binding assays and in vitro models?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H) to measure affinity for targets like GPCRs or ion channels .
  • Cell-Based Assays : Evaluate cytotoxicity and metabolic stability in hepatic (e.g., HepG2) or neuronal cell lines .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors with fluorophenyl-binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.